molecular formula C26H24N2O7 B4063395 5,5'-oxybis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione]

5,5'-oxybis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione]

Cat. No. B4063395
M. Wt: 476.5 g/mol
InChI Key: FQVWWQPIOWSDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'5,5'-oxybis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains two isoindole rings, which are connected by an oxygen atom. This compound is also known as OTFD and has been studied extensively for its potential applications in various fields.

Scientific Research Applications

Luminescent Sensors

One notable application is in the development of luminescent sensors for detecting common oxoacids. For instance, a study by Young et al. (1997) demonstrated that 1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione, which has a similar structural motif, exhibits intense luminescence upon complexation with hydronium ions. This property is significantly enhanced in the presence of common oxoacids such as HNO3, H2SO4, HClO4, and CF3SO3H, with luminescent intensities approximately 40 times larger than the molecule alone. This finding suggests potential applications in the development of highly sensitive and selective luminescent sensors for environmental and analytical chemistry (Young, Quiring, & Sykes, 1997).

Antimicrobial Agents

Another application area is in the synthesis of novel chemotherapeutic agents. Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives structurally related to isoindole-1,3-dione, which were evaluated for antimicrobial activities. These compounds were synthesized through a diazotization reaction followed by coupling with hydroxy-1H-isoindole-1,3(2H)-dione, showcasing their potential as antimicrobial and chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Organic Electronics

In the field of organic electronics, Müller and Ueba (1993) discussed the synthesis and properties of bis[oxybis(methylenethio)]tetrathiafulvalene derivatives, which, like the compound , contain oxybis functional groups. These materials form highly conducting charge transfer complexes with TCNQ, indicating their utility as π-donors in the creation of organic metals and semiconductors (Müller & Ueba, 1993).

Cytostatic Activities

Furthermore, Yong et al. (2007) synthesized novel 3'-spirocyclic-oxindole compounds based on heterocyclic structures similar to isoindole-1,3-dione. These compounds exhibited significant cytostatic activity on cancer cell lines, highlighting their potential in cancer research and therapy (Yong, Ung, Pyne, Skelton, & White, 2007).

properties

IUPAC Name

5-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]oxy-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O7/c29-23-19-7-5-15(11-21(19)25(31)27(23)13-17-3-1-9-33-17)35-16-6-8-20-22(12-16)26(32)28(24(20)30)14-18-4-2-10-34-18/h5-8,11-12,17-18H,1-4,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVWWQPIOWSDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)CC6CCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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